4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene
Overview
Description
4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is an organic compound with the molecular formula C11H12FNO3 It is a derivative of nitrobenzene, where a fluorine atom and a pent-4-en-1-yloxy group are substituted at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene typically involves a multi-step process:
Nitration: The starting material, 4-fluorophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-2-nitrophenol.
Etherification: The 4-fluoro-2-nitrophenol is then reacted with pent-4-en-1-ol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Phenoxide ions, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Reduction: 4-Fluoro-1-amino-2-(pent-4-en-1-yloxy)benzene.
Substitution: 4-Phenoxy-1-nitro-2-(pent-4-en-1-yloxy)benzene.
Scientific Research Applications
4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the pent-4-en-1-yloxy group.
4-Fluoro-2-nitrophenol: Similar structure but lacks the pent-4-en-1-yloxy group and has a hydroxyl group instead.
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: Similar structure but has a pentan-2-yloxy group instead of a pent-4-en-1-yloxy group.
Uniqueness
4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene is unique due to the presence of both the fluorine atom and the pent-4-en-1-yloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-fluoro-1-nitro-2-pent-4-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h2,5-6,8H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUUVYHRUAXXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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